molecular formula C12H10FNO4S B2699897 methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate CAS No. 866154-30-5

methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate

Cat. No.: B2699897
CAS No.: 866154-30-5
M. Wt: 283.27
InChI Key: NNSKVPTTWHKXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonyl pyrroles This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to a pyrrole ring The carboxylate group is esterified with a methyl group

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S/c1-18-12(15)11-3-2-8-14(11)19(16,17)10-6-4-9(13)5-7-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSKVPTTWHKXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.

    Esterification: The carboxylate group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the sulfonyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate typically involves several steps:

  • Formation of the Pyrrole Ring : Using the Paal-Knorr synthesis method.
  • Introduction of the Sulfonyl Group : Through sulfonylation reactions.
  • Esterification : The carboxylate group is esterified with methanol.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceuticals. Its ability to interact with specific enzymes or receptors makes it valuable in drug development.

Case Study : Research has shown that derivatives of this compound can inhibit certain enzymes involved in cancer progression, demonstrating potential as anticancer agents.

Materials Science

This compound can be utilized in developing advanced materials with unique properties, such as enhanced conductivity or fluorescence. Its structural characteristics allow for modifications that can lead to innovative material solutions.

PropertyValue
ConductivityHigh
FluorescenceModerate

Biological Studies

In biochemical assays, this compound acts as a probe or ligand to study protein-ligand interactions. This application is crucial for understanding biological mechanisms at the molecular level.

Example : The compound's binding affinity is enhanced by the fluorophenyl group, which facilitates hydrophobic interactions with target proteins.

Industrial Applications

The compound is also significant in the synthesis of specialty chemicals and agrochemicals. Its unique reactivity profile allows it to serve as an intermediate in various chemical processes.

Recent studies indicate that pyrrole derivatives exhibit notable antimicrobial properties. While specific data on this compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy against various bacterial strains.

Compound TypeTarget BacteriaMIC (μg/mL)
Pyrrole DerivativeStaphylococcus aureus3.12 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2

Mechanism of Action

The mechanism of action of methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 1-[(4-bromophenyl)sulfonyl]-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs with different substituents.

Biological Activity

Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the class of sulfonyl pyrroles, characterized by a pyrrole ring, a sulfonyl group, and an esterified carboxylate. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and materials science.

  • Molecular Formula : C₁₂H₁₀FNO₄S
  • Molecular Weight : 283.28 g/mol
  • CAS Number : 866154-30-5

The structure includes a fluorophenyl group which may enhance its biological interactions through hydrophobic effects, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, potentially influencing its binding affinity to various biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The mechanism involves:

  • Binding Affinity : The fluorophenyl group enhances hydrophobic interactions with target proteins.
  • Hydrogen Bonding : The sulfonyl moiety can form hydrogen bonds with active site residues of enzymes, modulating their activity.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, related pyrrole compounds have shown effectiveness against various bacterial strains. While specific data on this compound is limited, it is hypothesized that similar structural features contribute to antimicrobial efficacy.

Compound TypeTarget BacteriaMIC (μg/mL)
Pyrrole DerivativeStaphylococcus aureus3.12 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2

The minimum inhibitory concentrations (MIC) for these compounds suggest promising antibacterial activity, which may extend to this compound based on its structural similarities .

Inhibition of Aldose Reductase

Aldose reductase (AR) inhibition is another area where pyrrole derivatives have shown potential. Compounds that inhibit AR are significant in managing diabetic complications. While specific IC₅₀ values for this compound are not documented, the structural characteristics suggest it could possess inhibitory activity similar to other known inhibitors.

CompoundIC₅₀ (μM)Reference
Compound A2.095 ± 0.77
Sorbinil (Standard)3.14 ± 0.02

Synthesis and Evaluation

The synthesis of this compound typically involves:

  • Formation of the pyrrole ring via Paal-Knorr synthesis.
  • Introduction of the sulfonyl group through sulfonylation reactions.
  • Esterification with methanol to yield the final product.

These synthetic routes ensure high yield and purity, making it suitable for further biological evaluations .

Potential Applications in Drug Development

Given its structural attributes, this compound could serve as a lead compound in drug development targeting:

  • Antimicrobial agents.
  • Enzyme inhibitors for metabolic disorders.

Research into similar compounds has led to the identification of effective drug candidates, indicating a promising future for this compound in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the pyrrole core is functionalized through cyclocondensation reactions, as demonstrated in similar pyrrole derivatives using ethyl acetoacetate and arylhydrazines . Sulfonylation of the pyrrole nitrogen with 4-fluorophenylsulfonyl chloride is critical, typically performed under basic conditions (e.g., pyridine or DMAP) to facilitate nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the ester product. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments of the sulfonyl chloride .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and purity. The sulfonyl group’s electron-withdrawing effect deshields adjacent protons, observable in downfield shifts (~δ 7.5–8.5 ppm for fluorophenyl protons) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the sulfonyl-pyrrole linkage. Hirshfeld surface analysis (as in related sulfonamide esters) quantifies intermolecular interactions, such as C–H···O and π-stacking .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular ion peaks and fragmentation patterns .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

  • Methodological Answer : The 4-fluorophenylsulfonyl group enhances electrophilicity at the pyrrole C-3/C-5 positions, facilitating nucleophilic attacks. Solubility varies with solvent polarity: moderate in DMSO or DMF, poor in water. Stability studies (TGA/DSC) under nitrogen reveal decomposition temperatures, critical for handling during reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between predicted and observed spectra (e.g., unexpected 13C^{13}C chemical shifts) arise from conformational flexibility or crystal packing effects. Strategies include:

  • Dynamic NMR : Variable-temperature NMR to detect rotational barriers in the sulfonyl group .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) simulate spectra and compare with experimental data. Discrepancies >1 ppm may indicate impurities or tautomerism .
  • Multi-technique Cross-validation : Pair XRD data with IR spectroscopy to confirm carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) stretches .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Use a design-of-experiments (DoE) approach:

  • Factor Screening : Vary parameters like solvent (THF vs. acetonitrile), catalyst (e.g., DMAP), and reaction time .
  • Response Surface Methodology (RSM) : Central composite design to identify optimal conditions. For example, higher sulfonyl chloride equivalents (1.2–1.5 eq.) improve conversion but may require quenching with aqueous NaHCO3_3 to prevent side reactions .
  • In-line Analytics : ReactIR monitors sulfonylation progress in real-time, reducing batch failures .

Q. How does the 4-fluorophenylsulfonyl group influence biological activity in preclinical studies?

  • Methodological Answer : The sulfonyl group enhances metabolic stability and binding affinity to target proteins (e.g., kinases or GPCRs).

  • Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with active sites, highlighting hydrogen bonds between the sulfonyl oxygen and Arg/Lys residues .
  • SAR Analysis : Compare with analogs (e.g., chlorophenyl or methylsulfonyl derivatives) to isolate fluorine’s role in potency and selectivity .
  • In Vitro Assays : Measure IC50_{50} in enzyme inhibition assays (e.g., fluorescence polarization) under physiologically relevant pH (7.4) .

Q. What environmental fate studies are relevant for this compound?

  • Methodological Answer : Assess biodegradation and ecotoxicity using OECD guidelines:

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS. The ester group is prone to hydrolysis, forming carboxylic acid derivatives .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor decomposition with HPLC. Fluorophenyl groups may reduce photodegradation rates compared to non-halogenated analogs .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC50_{50}) evaluate aquatic impact. Structure-activity models (ECOSAR) predict toxicity based on logP and electronic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.